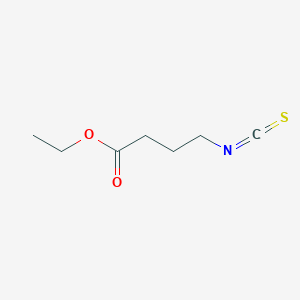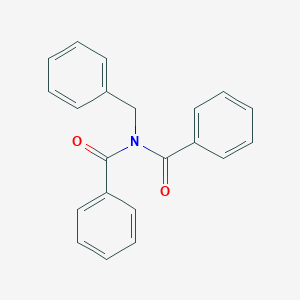
Benzamide, N-benzoyl-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-benzoyl-N-(phenylmethyl)-, is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzamide has various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Benzamide acts as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Benzamide also acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of genes that are involved in cell differentiation and apoptosis.
Biochemische Und Physiologische Effekte
Benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP and HDAC. Benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Benzamide is also stable under normal laboratory conditions. However, benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Benzamide is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on benzamide. One area of research is the development of new synthetic methods for benzamide and its derivatives. Another area of research is the identification of new targets for benzamide in cancer cells. Benzamide has also been shown to have potential as an anti-inflammatory agent, and further research in this area is warranted. Finally, benzamide has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and further research in this area is needed.
Conclusion:
In conclusion, benzamide is a widely used organic compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. Benzamide acts as an inhibitor of PARP and HDAC, leading to the accumulation of DNA damage and ultimately cell death. Benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on benzamide, including the development of new synthetic methods and the identification of new targets for benzamide in cancer cells.
Synthesemethoden
Benzamide can be synthesized by the reaction of benzoyl chloride and ammonia in the presence of a catalyst such as copper powder. The reaction produces benzamide and hydrogen chloride gas. Another method of synthesizing benzamide is by the reaction of benzoyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces benzamide and hydrogen chloride gas.
Wissenschaftliche Forschungsanwendungen
Benzamide has various applications in scientific research. It is used as a starting material for the synthesis of other organic compounds such as benzamidine, benzylamine, and benzoic acid. Benzamide is also used as a reagent for the detection of amino acids in biological samples. It reacts with amino acids to form a colored product that can be detected by spectrophotometry.
Eigenschaften
CAS-Nummer |
19264-38-1 |
|---|---|
Produktname |
Benzamide, N-benzoyl-N-(phenylmethyl)- |
Molekularformel |
C21H17NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-benzoyl-N-benzylbenzamide |
InChI |
InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
NQMLUSZVMOQRIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



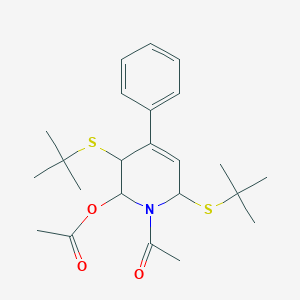
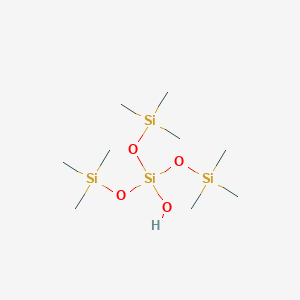

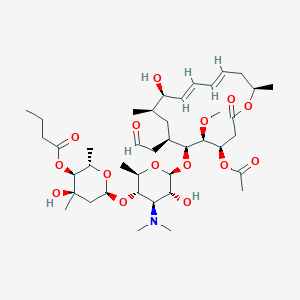
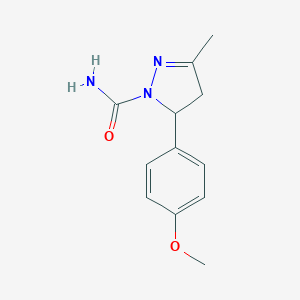
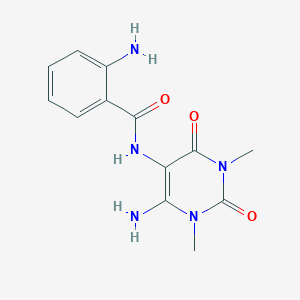

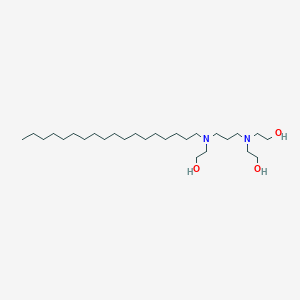
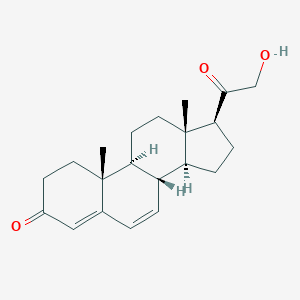
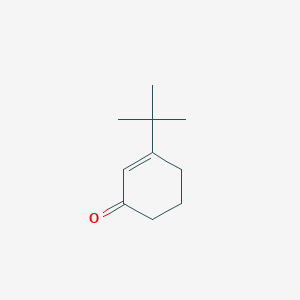
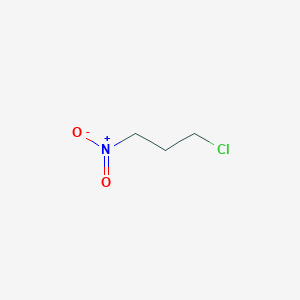
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
